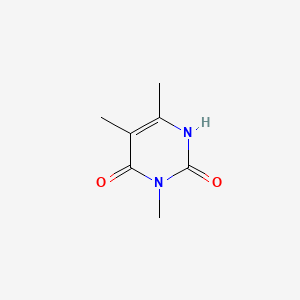
Uracil, 3,5,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 3,5,6-trimethyl- is a derivative of uracil, a naturally occurring pyrimidine base found in RNA. This compound is characterized by the addition of three methyl groups at the 3rd, 5th, and 6th positions of the uracil ring. The presence of these methyl groups significantly alters the chemical and physical properties of the molecule, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-trimethyluracil typically involves the alkylation of uracil. One common method is the reaction of uracil with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of 3,5,6-trimethyluracil follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3,5,6-Trimethyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trimethyluracil ketones, while reduction can produce trimethyluracil alcohols.
Aplicaciones Científicas De Investigación
3,5,6-Trimethyluracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of pyrimidine derivatives.
Biology: The compound is used in studies related to nucleic acid chemistry and the role of modified nucleobases in genetic regulation.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5,6-trimethyluracil involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be incorporated into nucleic acids, potentially altering their structure and function. This can affect processes such as DNA replication and transcription. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
- 1-Methyluracil
- 5-Methyluracil (Thymine)
- 6-Methyluracil
- 1,3-Dimethyluracil
These compounds highlight the diversity of uracil derivatives and their varying roles in scientific research and applications.
Propiedades
Número CAS |
31408-09-0 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3,5,6-trimethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)8-7(11)9(3)6(4)10/h1-3H3,(H,8,11) |
Clave InChI |
JXAVGTALFKNUHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=O)N(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


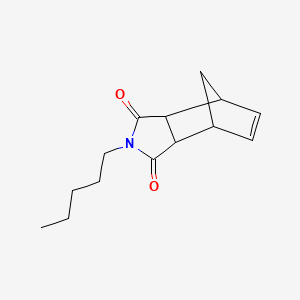
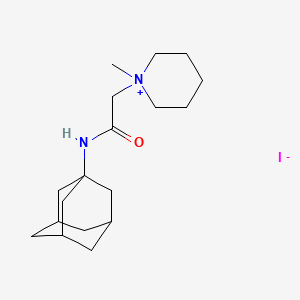
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)
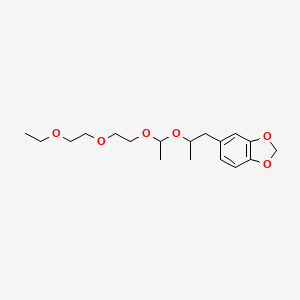
![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)
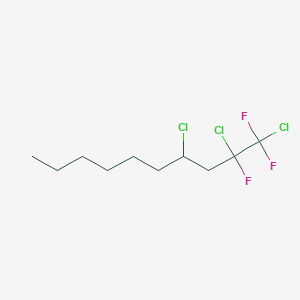
![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)

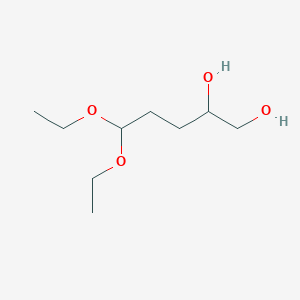

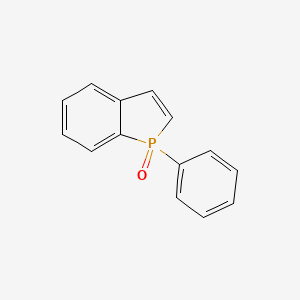
![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)


